![molecular formula C15H16N4O3S B5061768 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5061768.png)
2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide
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Description
Synthesis Analysis
Benzimidazole derivatives, including structures similar to the target compound, are typically synthesized through condensation reactions, often utilizing carbodiimide condensation catalysis for the preparation of novel derivatives. These processes are characterized by their convenience and fast synthesis times, indicating a potential pathway for synthesizing the compound (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including those with substitutions similar to the target compound, has been elucidated using techniques such as IR, 1H NMR, and X-ray diffraction. These studies have confirmed the presence of various functional groups and provided detailed insights into the spatial arrangement of atoms within the molecules, which is crucial for understanding the chemical behavior and reactivity of these compounds (Li Ying-jun, 2012).
Chemical Reactions and Properties
Benzimidazole derivatives undergo a range of chemical reactions, including cyclocondensation and reactions with ethyl bromopyruvate, hydrazine hydrate, and dimethyl acetylene dicarboxylate. These reactions lead to the formation of various heterocyclic compounds, showcasing the chemical versatility and reactivity of the benzimidazole scaffold (Rajanarendar et al., 2006).
Physical Properties Analysis
While specific physical properties of "2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide" are not directly available, related compounds demonstrate solubility variations, crystalline forms, and stability under different conditions, which can be inferred through analytical and spectroscopic techniques.
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, including their reactivity towards various reagents and conditions, have been studied extensively. These compounds exhibit significant activity as antibacterial agents, highlighting their potential utility in medicinal chemistry and pharmaceutical applications (Ramalingam et al., 2019).
Future Directions
Benzimidazole derivatives, including this compound, have a wide range of potential applications in medicinal chemistry due to their diverse biological activities . Future research could focus on exploring these activities in more detail, potentially leading to the development of new therapeutic agents. Additionally, the synthesis of this compound could be optimized to improve yield and reduce environmental impact.
properties
IUPAC Name |
2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-3-21-10-4-5-11-12(7-10)17-15(16-11)23-8-14(20)18-13-6-9(2)22-19-13/h4-7H,3,8H2,1-2H3,(H,16,17)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUCBPNJXCBYOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=NOC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
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